molecular formula C9H17IO3S B13080241 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione

Cat. No.: B13080241
M. Wt: 332.20 g/mol
InChI Key: JZTPXPLQXSUBPC-UHFFFAOYSA-N
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Description

3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is a synthetic organic compound with the molecular formula C9H17IO3S This compound is characterized by the presence of an iodine atom, a thiolane ring, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the ether linkage. One common method involves the reaction of a thiolane derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine and thiolane functionalities.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and thiolane moieties. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and an iodine atom, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H17IO3S

Molecular Weight

332.20 g/mol

IUPAC Name

3-iodo-4-(3-methylbutan-2-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C9H17IO3S/c1-6(2)7(3)13-9-5-14(11,12)4-8(9)10/h6-9H,4-5H2,1-3H3

InChI Key

JZTPXPLQXSUBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1CS(=O)(=O)CC1I

Origin of Product

United States

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